5-Azauridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)6(17-3)11-2-9-7(15)10-8(11)16/h2-6,12-14H,1H2,(H,10,15,16)/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEKLQMDNZPEFU-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933161 | |
| Record name | 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-82-0 | |
| Record name | 5-Azauridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action of 5 Azauridine
Cellular Uptake and Intracellular Activation of 5-Azauridine
The journey of this compound from the extracellular environment to its active form within the cell is a multi-step process involving specialized transport systems and enzymatic modifications.
Nucleoside Transporter Systems and this compound Uptake
The cellular uptake of nucleosides and their analogs, such as this compound, is mediated by specialized membrane proteins known as nucleoside transporters (NTs). physiology.org These transporters are crucial as the hydrophilic nature of nucleosides prevents their simple diffusion across the lipid bilayer of the cell membrane. ebi.ac.uk There are two primary families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). ebi.ac.uk
While specific studies detailing the precise transporters for this compound are not extensively covered in the provided search results, the uptake of similar pyrimidine (B1678525) analogs like 5-azacytidine (B1684299) is known to occur via a facilitated transport system shared with cytidine (B196190). chemicalbook.com It is plausible that this compound utilizes similar pathways. The efficiency of this uptake is a critical determinant of the compound's subsequent intracellular concentration and biological activity. researchgate.netnih.gov The clinical use of nucleoside analogues relies on their effective intracellular uptake before they can be activated. aacrjournals.org
Phosphorylation Pathways and Active Metabolite Formation (e.g., this compound Monophosphate)
Once inside the cell, this compound must be converted into its active form to exert its biological effects. This activation occurs through a series of phosphorylation events, converting the nucleoside into its corresponding nucleotide forms. Pyrimidine analogues, in general, are considered prodrugs that require this intracellular activation. researchgate.netnih.govuu.nluu.nl
The initial and often rate-limiting step is the conversion of this compound to this compound monophosphate (5-AzaUMP). This reaction is catalyzed by the enzyme uridine-cytidine kinase (UCK). researchgate.net Subsequently, 5-AzaUMP can be further phosphorylated to this compound diphosphate (B83284) (5-AzaUDP) and then to this compound triphosphate (5-AzaUTP) by the sequential actions of other cellular kinases. cancer.govnih.gov The formation of these phosphorylated metabolites is essential for the compound's interference with nucleic acid metabolism. nih.gov The triphosphate form, in particular, is a key player in the inhibition of RNA synthesis. cancer.gov
Interference with Nucleic Acid Metabolism
The primary mechanism of action of this compound stems from its ability to disrupt the normal synthesis and function of nucleic acids, particularly RNA.
Inhibition of RNA Synthesis and Function
This compound, primarily through its active metabolite this compound monophosphate (5-AzaUMP), is a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODCase). researchgate.netebi.ac.uk This enzyme is crucial in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of orotidine-5'-monophosphate (OMP) to uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides required for RNA synthesis. researchgate.net By inhibiting ODCase, 5-AzaUMP effectively blocks the synthesis of UMP, leading to a depletion of the pyrimidine nucleotide pool necessary for RNA production. researchgate.netbiosynth.com This inhibition of RNA synthesis has been observed in various contexts, including in virus-infected cells. nih.govnih.gov
Furthermore, the triphosphate metabolite, 5-AzaUTP, can directly interfere with RNA polymerase activity. oup.com This multifaceted inhibition of RNA synthesis disrupts cellular processes that are heavily reliant on continuous transcription, such as protein synthesis. biosynth.com
Incorporation into RNA Structures
In addition to inhibiting its synthesis, the triphosphate form of this compound, 5-AzaUTP, can be mistakenly recognized by RNA polymerases and incorporated into growing RNA chains in place of the natural nucleotide, uridine triphosphate (UTP). cancer.govnih.govrsc.orgrsc.org However, studies have shown that the incorporation of 6-azauridine (B1663090) triphosphate can be inefficient. rsc.orgrsc.org The presence of this analogue within the RNA molecule can alter its structure and function. This can lead to errors in translation and disrupt the normal processing and maturation of RNA molecules, such as ribosomal RNA. nih.gov The extent of incorporation and its functional consequences can vary depending on the specific RNA molecule and the cellular context.
Disruption of DNA Synthesis and Replication (Indirect Effects)
While the primary target of this compound is RNA metabolism, it can also have indirect effects on DNA synthesis and replication. By depleting the pool of pyrimidine nucleotides, this compound can limit the availability of precursors required for DNA synthesis. nih.gov
It is important to distinguish the effects of this compound from its close analogue, 5-azacytidine. 5-azacytidine and its deoxy-derivative, 5-aza-2'-deoxycytidine, are known to be incorporated into DNA, where they can inhibit DNA methyltransferases, leading to DNA demethylation and significant alterations in gene expression and chromosome structure. chemicalbook.comnih.govnih.gov While this compound's primary impact is on RNA, the interconnectedness of nucleotide metabolism means that significant disruption of pyrimidine pools can have downstream consequences for DNA replication and repair. targetmol.com For instance, the inhibition of RNA synthesis is crucial for subsequent effects on DNA in some viral replication cycles. nih.gov
Enzymatic Targets and Metabolic Pathways Modulation
Inhibition of Orotidine (B106555) 5'-Phosphate Decarboxylase (OMP Decarboxylase)
This compound exerts its biological effects primarily after its conversion to 6-azauridine 5'-monophosphate (6-aza-UMP). researchgate.net This active metabolite is a potent competitive inhibitor of orotidine 5'-phosphate (OMP) decarboxylase. researchgate.netebi.ac.uk OMP decarboxylase is a key enzyme in the de novo synthesis of pyrimidine nucleotides, catalyzing the final step in the formation of uridine monophosphate (UMP) from OMP. wikipedia.orgwikipedia.org The inhibition of OMP decarboxylase by 6-aza-UMP is a reversible process. pnas.org
The mechanism of inhibition involves 6-aza-UMP mimicking the natural substrate, OMP, and binding to the active site of the enzyme. researchgate.net This binding prevents the decarboxylation of OMP, leading to its accumulation. researchgate.net The inhibitory activity is specific to the 5'-monophosphate form; other forms such as azauridine-2'- and 3'-phosphates, as well as diphosphate and triphosphate derivatives, show little to no inhibitory effect on OMP decarboxylase. researchgate.net
Impact on Pyrimidine De Novo Biosynthesis
The inhibition of OMP decarboxylase by the active metabolite of this compound, 6-aza-UMP, directly disrupts the de novo pyrimidine biosynthetic pathway. researchgate.netpnas.org This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for RNA and DNA. nih.gov By blocking the conversion of OMP to UMP, this compound effectively halts the production of UMP and subsequent pyrimidine nucleotides like UTP and CTP through this pathway. wikipedia.orgwikipedia.orgnih.gov
This blockade leads to an intracellular accumulation of OMP. researchgate.net The buildup of OMP, in turn, can inhibit OMP pyrophosphorylase, an earlier enzyme in the pathway, resulting in the excretion of orotic acid. researchgate.net Consequently, cells become deficient in pyrimidine nucleotides, which can impact various cellular processes, including RNA and DNA synthesis. Cells that are resistant to 5-azacytidine due to a deficiency in uridine-cytidine kinase, an enzyme required for its activation, show cross-resistance to 6-azauridine, highlighting the dependence on this pathway for its cytotoxic effects. nih.gov
Modulation of Other Enzymes in Nucleotide Metabolism
While the primary target of this compound's active form, 6-aza-UMP, is OMP decarboxylase, its impact on the pyrimidine pathway can indirectly affect other enzymes in nucleotide metabolism. The accumulation of OMP caused by the inhibition of OMP decarboxylase can lead to feedback inhibition of OMP pyrophosphorylase. researchgate.net
Furthermore, the precursor of this compound, 5-azacytidine, once incorporated into the cell, can be metabolized by various enzymes. iiarjournals.org 5-azacytidine is phosphorylated by uridine-cytidine kinase to its monophosphate form. iiarjournals.org This can then be further phosphorylated to diphosphate and triphosphate forms. iiarjournals.org The triphosphate form can be incorporated into RNA. researchgate.net Additionally, 5-azacytidine can be converted to its deoxyribonucleoside form, which, after phosphorylation, can be incorporated into DNA and inhibit DNA methyltransferases. researchgate.netiiarjournals.org The deamination of 5-azacytidine by cytidine deaminase results in the formation of this compound. iiarjournals.org These metabolic conversions highlight the interplay of this compound and its precursors with various enzymes of nucleotide metabolism beyond just OMP decarboxylase.
Interference with Epigenetic Regulatory Pathways
Relationship to DNA Methyltransferase Inhibition (via precursor compounds like 5-azacytidine)
This compound itself is not a direct inhibitor of DNA methyltransferases (DNMTs). However, it is a metabolic byproduct of 5-azacytidine, a well-known DNMT inhibitor. iiarjournals.org 5-azacytidine is a cytidine analog that gets incorporated into both RNA and, to a lesser extent, DNA. researchgate.netiiarjournals.org When incorporated into DNA, it acts as a mechanism-based inhibitor of DNMTs. iiarjournals.orgfishersci.ca The nitrogen atom at the 5-position of the azacytosine ring prevents the β-elimination step in the methylation reaction, leading to the formation of a covalent, irreversible complex between the DNMT enzyme and the DNA. iiarjournals.orgiiarjournals.org This trapping of the enzyme leads to its degradation and a subsequent loss of methylation marks during DNA replication. geneseo.edu
The metabolic conversion of 5-azacytidine to this compound is carried out by the enzyme cytidine deaminase. iiarjournals.org This conversion is considered a deactivation step, as this compound does not directly inhibit DNMTs. iiarjournals.org The levels of cytidine deaminase in tissues like the liver and spleen contribute to the metabolic breakdown of 5-azacytidine, influencing its half-life and availability for incorporation into DNA to inhibit methylation. iiarjournals.org
Induction of DNA Hypomethylation (indirect effects)
The induction of DNA hypomethylation by 5-azacytidine can lead to the re-expression of genes that were previously silenced by methylation. iiarjournals.orgrndsystems.com This is a key mechanism behind its therapeutic effects. iiarjournals.org For instance, treatment of cancer cells with 5-azacytidine can lead to the demethylation of the 5' CpG island of tumor suppressor genes like p16, resulting in their re-expression. aacrjournals.org Studies in plant tissues have also shown that 5-azacytidine can induce changes in the endogenous methylation pattern, leading to altered gene expression and developmental changes. nih.gov Although an indirect effect, the metabolic relationship between 5-azacytidine and this compound links the latter to the broader cellular consequences of DNA hypomethylation. iiarjournals.org
Influence on Gene Expression and Cell Differentiation
The influence of this compound on gene expression and cell differentiation is primarily an indirect consequence of its potent inhibition of orotidine 5'-monophosphate (OMP) decarboxylase. medchemexpress.comresearchgate.netnih.gov This inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to a depletion of the intracellular pool of uridine triphosphate (UTP). Since UTP is a fundamental building block for RNA synthesis, its scarcity has significant downstream effects on transcription and, consequently, on the regulation of gene expression that governs cellular processes like differentiation.
By limiting UTP availability, this compound can alter the transcriptional landscape of a cell. This "pyrimidine starvation" can trigger a variety of cellular responses. frontiersin.org For instance, in chronic myeloid leukemia (CML) cells, impairment of pyrimidine biosynthesis with 6-azauridine, a related compound, was shown to enhance the expression of erythropoiesis markers, indicating a push towards differentiation. biorxiv.org This effect was reversible with the addition of uridine, confirming that the differentiation was induced by the depletion of pyrimidine nucleotides. biorxiv.org
The effects of pyrimidine starvation on gene expression are complex and can lead to the upregulation of some genes and the downregulation of others. In Arabidopsis seedlings, pyrimidine limitation leads to a broad transcriptional reprogramming, including the repression of genes involved in anabolic activities like chloroplast development and the induction of catabolic pathway genes. frontiersin.org
Furthermore, the induction of differentiation by inhibiting pyrimidine synthesis has been observed in various cancer cell models.
In human liver cancer cell lines (HepG2 and Hep3B), treatment with 5-azacytidine, which can be converted to this compound, resulted in a more differentiated-appearing morphology. nih.gov
In mouse embryonic hepatic progenitor cells, while 5-azacytidine alone did not induce differentiation, it acted synergistically with a hepatic induction medium to promote terminal differentiation. nih.gov This was evidenced by the increased expression of hepatocyte-associated factors like albumin, cytokeratin 18, and tyrosine aminotransferase at the mRNA level. nih.gov
The following table summarizes key research findings on the influence of pyrimidine synthesis inhibitors on gene expression and cell differentiation.
| Cell/Organism Model | Compound Used | Key Findings | Proposed Mechanism of Action | Reference |
| Chronic Myeloid Leukemia (K562 cells) | 6-Azauridine | Enhanced expression of erythropoiesis markers (CD71/GlyA). | Depletion of pyrimidine nucleotides. | biorxiv.org |
| Human Liver Cancer (HepG2, Hep3B) | 5-Azacytidine | Induced a more differentiated morphology and G2 cell cycle arrest. | Not fully elucidated, but changes in apoptosis-related gene expression (Bcl-2 family) were noted. | nih.gov |
| Mouse Hepatic Progenitors (HP14.5) | 5-Azacytidine | Synergistically promoted terminal differentiation with induction medium; increased expression of hepatocyte markers (e.g., albumin, CK18). | Synergistic effect with hepatic induction cues; specific mechanism not detailed. | nih.gov |
| Patient with β-Thalassemia | 5-Azacytidine | ~7-fold increase in γ-globin synthesis; increased γ-globin mRNA. | DNA hypomethylation near the γ-globin gene. | nih.gov |
| Arabidopsis thaliana seedlings | PALA (inhibitor) | Broad transcriptional changes: repression of anabolic genes (e.g., photosynthesis) and induction of catabolic and stress-response genes. | Pyrimidine starvation leading to reduced energy status and developmental arrest. | frontiersin.org |
Biological Activities and Therapeutic Potential in Research Models
Anticancer Activity Research
Research into the anticancer potential of 5-Azauridine has been conducted across a range of preclinical models, from laboratory studies on cancer cell lines to in vivo animal models. These studies have sought to elucidate the mechanisms by which this compound exerts its effects and to identify cancer types that may be particularly susceptible to its action.
In vitro research, utilizing established cancer cell lines, has been instrumental in characterizing the direct effects of this compound on cancer cells. These studies have provided foundational knowledge about its mechanisms of action at a cellular and molecular level.
This compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce cytotoxicity. For instance, studies have shown that treatment with this compound can lead to a time-dependent reduction in the viability of leukemic cell lines such as MOLT4 and Jurkat. nih.gov The cytotoxic effects of this compound have also been observed in oral squamous cell carcinoma cells (OSCCs) and cancer stem cells (CSCs) derived from these tumors. mdpi.com The compound's ability to reduce cell viability has been noted in a dose-dependent manner in various cancer cell types. nih.gov
| Cancer Cell Line | Effect of this compound | Key Findings |
|---|---|---|
| MOLT4 (Acute Lymphoblastic Leukemia) | Inhibition of cell proliferation, induction of apoptosis | Demonstrated a time-dependent cytotoxic effect. nih.gov |
| Jurkat (Acute Lymphoblastic Leukemia) | Inhibition of cell proliferation, induction of apoptosis | Showed a time-dependent cytotoxic effect. nih.gov |
| Oral Squamous Cell Carcinoma (OSCC) | Induction of cell death via apoptosis | Effective against both primary tumor cells and cancer stem cells. mdpi.com |
| Colon Cancer HT 29 | Decreased cell viability | Effects were observed to be both time and dose-dependent. nih.gov |
A key mechanism through which this compound exerts its anticancer effects is the induction of programmed cell death, or apoptosis. In studies involving acute lymphoblastic leukemia cell lines, treatment with this compound led to apoptotic cell death. nih.gov Similarly, in a human squamous cell carcinoma cell line (FaDu), which is HPV-negative, this compound was found to reduce cell viability and induce apoptosis. nih.govdntb.gov.ua The compound has also been shown to affect cell cycle progression. For example, in fission yeast, the analogue 5-Azacytidine (B1684299) causes a reversible cell cycle arrest at the G2/M transition, a process dependent on cell cycle checkpoint mechanisms. nih.gov Other research has indicated that related compounds can cause an accumulation of cells in the G0/G1 phase. nih.gov
This compound and its analogues are known for their ability to influence epigenetic regulation within cells. One of the critical mechanisms is the re-activation of tumor suppressor genes that have been silenced by processes such as DNA methylation. researchgate.net The analogue 5-aza-2'-deoxycytidine has been shown to induce the transcriptional reactivation of silenced tumor suppressor genes. nih.gov This re-activation is often linked to a decrease in promoter H3K9 di-methylation. nih.gov The inhibition of DNA methyltransferases by these compounds can lead to the demethylation and subsequent re-expression of these crucial genes, thereby restoring their function in controlling cell growth and division. nih.gov This epigenetic modulation is a key aspect of the anticancer activity of this compound and related compounds. researchgate.net
Following promising results from in vitro studies, the efficacy of this compound and its analogues has been evaluated in in vivo preclinical models of cancer. These studies, typically involving animal models, are crucial for understanding the compound's effects in a more complex biological system.
| Hematological Malignancy | In Vivo Model/Study Type | Key Findings |
|---|---|---|
| Acute Myelogenous Leukemia (AML) | Clinical studies in previously treated patients | Consistent antitumor activity observed with the analogue 5-Azacytidine. nih.gov |
| Myelodysplastic Syndromes (MDS) | Clinical practice and trials | The analogue 5-Azacytidine improves overall survival in high-risk MDS patients. nih.gov Recommended as a first-line therapy for certain high-risk patients. nih.gov |
In Vivo Preclinical Models of Cancer
Efficacy in Solid Tumors
Research into the efficacy of this compound's closely related analogue, 5-azacytidine, against solid tumors has shown varied results. In a phase II clinical study involving 177 patients, an antitumor effect was observed in 17% of evaluable patients with carcinoma of the breast and 21% of patients with malignant lymphomas. mdpi.com Occasional responses were also noted in a variety of other solid tumors. mdpi.com However, these responses were often transient, with clinical resistance to the compound appearing to develop rapidly. mdpi.com Ultimately, the research concluded that the drug has minimal value as a single agent in solid tumors under the tested administration methods. mdpi.com
Conversely, other research has explored its potential through different mechanisms and administration routes. 5-azacytidine can inhibit DNA methyltransferases, leading to the hypomethylation of DNA and the potential re-expression of tumor suppressor genes. nih.gov In preclinical models, intratracheal administration of 5-azacytidine in mice with orthotopic human non-small-cell lung cancer (NSCLC) xenografts was found to be effective. nih.gov This locoregional administration prolonged the life of the mice bearing the lung tumors without causing detectable systemic toxicity. nih.gov In these lung tumor models, the increased lifespan of mice treated intratracheally was more than 3.2-fold higher than that of mice treated intravenously. nih.gov
| Tumor Type | Compound | Response Rate / Outcome | Source |
|---|---|---|---|
| Carcinoma of the Breast | 5-azacytidine | 17% response rate | mdpi.com |
| Malignant Lymphomas | 5-azacytidine | 21% response rate | mdpi.com |
| Human NSCLC Xenografts (H358 & H460) | 5-azacytidine (Intratracheal) | Increased median survival by 63% and 142% respectively | nih.gov |
Antiviral Activity Research
Activity against RNA Viruses (e.g., Flaviviruses, Transmissible Gastroenteritis Virus)
Research has demonstrated the antiviral properties of azauridine compounds against various RNA viruses. Specifically, the analogue 6-Azauridine (B1663090) has been shown to be active against the replication of 11 pathogenic flaviviruses in vitro, including those from the dengue, Japanese encephalitis, and yellow fever virus groups. mdpi.commdpi.com The antiviral activity was determined by observing the reduction of the virus's cytopathic effect in cell cultures. mdpi.commdpi.com
In studies involving the Transmissible Gastroenteritis Virus (TGEV), a type of coronavirus, there was a suggestion of antiviral activity with 6-Azauridine in infected swine. nih.gov However, the efficacy was not well substantiated in the broader study, which also noted an enhancement of the disease and some toxicity in other experimental models. nih.gov
Activity against DNA Viruses (e.g., Herpesvirus Hominis)
The evaluation of azauridine compounds against DNA viruses has also been a subject of investigation. Experimental models were established to test the potential antiviral activity of 6-Azauridine against Herpesvirus hominis (herpes simplex virus) types 1 and 2. nih.gov Despite the establishment of these models for testing, the studies did not substantiate the efficacy of the compound against this DNA virus; instead, toxicity and disease enhancement were observed in most of the experimental models tested. nih.gov
Mechanisms of Antiviral Action (e.g., RNA synthesis inhibition, lethal mutagenesis)
The antiviral effects of this compound and its analogues are attributed to several key mechanisms, primarily involving the disruption of viral genetic material.
RNA Synthesis Inhibition : As a nucleoside analogue, a primary mechanism of action is the inhibition of viral RNA synthesis. After being taken up by a cell, 5-azacytidine is phosphorylated and a majority (approximately 80-90%) is incorporated into RNA. biosynth.com This incorporation disrupts nucleic acid metabolism, which can lead to apoptosis of the cell. biosynth.com The related compound, 6-Azauridine, also functions as a broad-spectrum antimetabolite that inhibits both DNA and RNA virus multiplication. semanticscholar.org One of its mechanisms is the inhibition of orotidine (B106555) monophosphate decarboxylase, a crucial enzyme in the pyrimidine (B1678525) biosynthetic pathway, thereby interfering with RNA synthesis. acs.org
Lethal Mutagenesis : A more potent antiviral mechanism identified for 5-azacytidine is lethal mutagenesis. researchgate.netnih.gov This process occurs when the compound is converted within the cell into its deoxy-form (5-aza-2'-deoxycytidine). nih.gov This form is then incorporated into the viral DNA during reverse transcription. nih.govnih.gov This incorporation does not immediately halt replication but instead introduces a high frequency of mutations into the viral genome, particularly G-to-C transversions. nih.gov The accumulation of these mutations eventually exceeds the virus's viability threshold, leading to a non-infectious viral population—a phenomenon known as error catastrophe. researchgate.netnih.gov This mechanism has been identified as the primary mode of antiviral action against HIV-1. nih.govnih.gov
| Mechanism | Description | Primary Target | Source |
|---|---|---|---|
| RNA Synthesis Inhibition | Incorporated into RNA, disrupting nucleic acid metabolism. Inhibits enzymes in the pyrimidine biosynthesis pathway. | Viral RNA | biosynth.comacs.org |
| Lethal Mutagenesis | Incorporated into viral DNA (after conversion), causing a high rate of mutations that render the virus non-viable. | Viral DNA (during reverse transcription) | nih.govresearchgate.netnih.govnih.gov |
Antibacterial Activity Research
Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Mycobacterium smegmatis)
Research has extended to the antibacterial potential of the azauridine class of compounds. Studies on various 5-modified derivatives of 6-aza-2'-deoxyuridine and 2-thio-6-aza-2'-deoxyuridine have demonstrated significant antibacterial activity against important human pathogens. researchgate.net This includes activity against the Gram-positive bacteria Staphylococcus aureus and Mycobacterium smegmatis. researchgate.net Specifically, 2-thio derivatives showed moderate activity against both Mycobacterium smegmatis and Staphylococcus aureus. researchgate.net
Activity Against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)
While research into the antibacterial properties of this compound and its derivatives is ongoing, some studies have highlighted its potential against Gram-negative bacteria, a class of bacteria known for their resistance to many antibiotics. One notable example is Pseudomonas aeruginosa, an opportunistic pathogen that can cause severe infections, particularly in hospital settings and in individuals with compromised immune systems.
A study focused on novel 5-substituted derivatives of 2'-deoxy-6-azauridine (B1593613) revealed that certain modifications to the this compound structure could yield compounds with significant antibacterial efficacy. Specifically, 2'-Deoxy-2-thio-5-phenyl-6-azauridine demonstrated the ability to effectively suppress the growth of Pseudomonas aeruginosa ATCC 27853, with a reported Minimum Inhibitory Concentration (MIC) of 0.03 mM. researchgate.netnih.gov This finding is particularly significant as P. aeruginosa is notoriously difficult to treat due to its high intrinsic and acquired resistance to a wide range of antibiotics. researchgate.netnih.gov
The research suggests that the antibacterial action of these this compound derivatives may be linked to their ability to target essential bacterial enzymes, a mechanism that will be explored further in the following section. The development of new antibacterial agents is crucial in the face of rising antibiotic resistance, and nucleoside analogs like this compound represent a promising avenue for the discovery of novel therapeutics. researchgate.netnih.gov
Inhibition of Bacterial Enzyme Targets (e.g., Thymidylate Synthase)
The antibacterial effects of this compound derivatives are believed to be mediated, at least in part, through the inhibition of essential bacterial enzymes. One such critical target is thymidylate synthase (TS). nih.govnih.gov This enzyme is vital for bacterial survival as it catalyzes the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govwikipedia.org By inhibiting thymidylate synthase, these compounds can effectively halt DNA replication and, consequently, bacterial proliferation. nih.govwikipedia.org
Research has shown that there are two main families of thymidylate synthases in bacteria: the folate-dependent thymidylate synthase (TS) and the flavin-dependent thymidylate synthase (FDTS). researchgate.net These two enzyme families are structurally and mechanistically distinct. Molecular modeling studies have been employed to investigate the interaction between this compound derivatives and these bacterial enzymes. For instance, the 5'-monophosphates of certain 5-modified 2-thio-6-aza-2'-deoxyuridine derivatives were docked into the binding site of Mycobacterium tuberculosis flavin-dependent thymidylate synthase (ThyX). researchgate.netnih.gov The results of these simulations indicated that these compounds could potentially bind within the active site of the enzyme, thereby inhibiting its function and impeding bacterial growth. researchgate.netnih.gov This targeted inhibition of a crucial bacterial enzyme highlights a specific mechanism of action and provides a rational basis for the design of new antibacterial drugs based on the this compound scaffold. nih.gov
Immunomodulatory Effects Research (e.g., Immunosuppression)
Beyond its antimicrobial and anticancer potential, this compound and its analogs, such as 5-azacytidine (5-azaC), have been investigated for their immunomodulatory properties. nih.gov These compounds can influence the activity of the immune system, suggesting potential applications in conditions where immune responses are dysregulated.
One of the key mechanisms underlying the immunomodulatory effects of compounds like 5-azaC is DNA methylation. nih.gov As a DNA methyltransferase inhibitor, 5-azaC can induce the demethylation and subsequent reactivation of certain genes. nih.govmdpi.com In the context of the immune system, this has been shown to affect T-cell function. Studies have demonstrated that 5-azaC can inhibit the proliferation and activation of T-cells. nih.gov It achieves this by blocking the cell cycle in the G0 to G1 phase and reducing the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov
Furthermore, prolonged exposure to 5-azaC has been observed to lead to the demethylation of the FOXP3 promoter, resulting in the overexpression of the FOXP3 protein and an expansion of regulatory T cells (Tregs). nih.gov Tregs play a crucial role in maintaining immune tolerance and preventing autoimmune diseases. In a mouse model of bone marrow transplantation, the administration of 5-azaC after the transplant prevented the development of graft-versus-host disease (GVHD), a serious complication where the donor's immune cells attack the recipient's tissues, and significantly increased survival rates. nih.gov These findings underscore the potential of this compound analogs to act as immunomodulatory agents, with possible therapeutic implications for autoimmune disorders and in the context of transplantation.
Combination Therapies and Synergistic Research Strategies
Rationale for Combination Approaches with 5-Azauridine
The primary rationale for using this compound in combination therapies is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug. This approach can lead to improved clinical responses and potentially reduce systemic toxicity by allowing for the use of lower concentrations of each agent. mdedge.com A key example of this strategy involved a rationally designed combination chemotherapy for patients with recalcitrant psoriasis, where the oral prodrug of this compound, triacetyl-azauridine (azaribine), was paired with 5-fluorouracil. This combination was conceived in an effort to improve the clinical response while managing toxicity. mdedge.com
Combination strategies are pivotal for several reasons:
Enhanced Efficacy: Targeting different but complementary pathways can lead to a more potent anti-proliferative or anti-inflammatory effect.
Overcoming Resistance: Tumors or diseased cells can develop resistance to a single therapeutic agent. Using a combination of drugs with different mechanisms of action can prevent or delay the emergence of resistant cell populations. archbreastcancer.com
Dose Reduction: Achieving synergy may allow for reduced quantities of each drug, thereby minimizing dose-dependent adverse effects.
Combination with Epigenetic Modifiers (e.g., Histone Modification Inhibitors)
The field of epigenetics has revealed that pathologies like cancer often involve multiple epigenetic abnormalities, including both aberrant DNA methylation and histone modifications. This has led to therapeutic strategies that combine DNA methyltransferase (DNMT) inhibitors with histone deacetylase (HDAC) inhibitors. Research involving the related compound 5-Azacytidine (B1684299), a DNMT inhibitor, has shown that it can reorganize genomic histone modification patterns. nih.gov Studies have demonstrated that combining 5-Azacytidine with HDAC inhibitors can lead to synergistic anticancer activity.
This strategy is based on the hypothesis that inhibiting both DNA methylation and histone deacetylation can more effectively reactivate silenced tumor suppressor genes. While this approach is well-explored for DNMT inhibitors like 5-Azacytidine, there is a lack of specific research data on the combination of this compound, which primarily acts as an inhibitor of pyrimidine (B1678525) biosynthesis, with histone modification inhibitors. The exploration of this compound in combination with agents like HDAC inhibitors remains a potential area for future investigation to determine if similar synergistic effects can be achieved through different mechanisms.
Combination with Chemotherapeutic Agents (e.g., Paclitaxel)
Combining this compound or its analogs with traditional chemotherapeutic agents has been investigated to enhance therapeutic outcomes. An early clinical study in patients with severe psoriasis utilized a combination of triacetyl-azauridine (azaribine) with the chemotherapeutic agent 5-fluorouracil. mdedge.com The study reported significant clearing of the disease in the majority of patients, demonstrating that this combination was a viable therapeutic alternative. mdedge.com
| Combination Regimen | Condition | Number of Patients | Key Outcomes | Source |
|---|---|---|---|---|
| Triacetyl-azauridine + 5-Fluorouracil | Recalcitrant Psoriasis | 4 | - >75% clearing of disease in a portion of patients
| mdedge.com |
More recent preclinical research has explored the synergy between a related azauridine analog, 2-thio-6-azauridine (B1224825) (TAU), and the widely used chemotherapeutic drug Paclitaxel in the context of paclitaxel-resistant triple-negative breast cancer (TNBC). This study found that the combination of TAU and Paclitaxel synergistically inhibited the viability of resistant cancer cells. The mechanistic basis for this synergy involved cell cycle arrest and the induction of apoptosis. Crucially, the combination also appeared to reverse drug resistance by reducing the expression of ABC transporters MRP1 and MDR1, which are proteins that pump chemotherapeutic drugs out of cancer cells.
| Combination | Cell Line Model | Observed Synergistic Effects | Source |
|---|---|---|---|
| 2-thio-6-azauridine (TAU) + Paclitaxel (PTX) | PTX-Resistant Triple-Negative Breast Cancer Cells | - Inhibition of cell viability
|
Combination with Immunotherapeutic Approaches (e.g., Checkpoint Blockade Antibodies)
The interplay between epigenetic regulation and the immune system has opened new avenues for combination therapies, particularly in oncology. Hypomethylating agents, such as 5-Azacytidine, have been shown to possess immunomodulatory effects. For instance, 5-Azacytidine can inhibit T-cell proliferation and activation and decrease the production of pro-inflammatory cytokines. Furthermore, these agents can enhance anti-tumor immune responses but may also concurrently upregulate the expression of inhibitory immune checkpoint molecules on cancer cells. This upregulation provides a clear rationale for combining hypomethylating agents with immune checkpoint blockade antibodies, as the latter can counteract this induced resistance mechanism. Clinical trials combining agents like azacitidine with checkpoint inhibitors have shown encouraging response rates in hematologic malignancies.
While this represents a promising strategy for related azanucleosides, the specific immunomodulatory properties of this compound have not been as extensively studied. Therefore, its potential for synergistic combinations with immunotherapies like anti-PD-1 or anti-CTLA-4 antibodies is an area that warrants future dedicated research to determine if it can similarly modulate the tumor immune microenvironment.
Strategies to Overcome or Delay Drug Resistance in Combination Regimens
Drug resistance is a major obstacle in cancer therapy. For nucleoside analogs, resistance can arise from various mechanisms, including reduced transport into the cell, deficient phosphorylation by kinases into the active form, or increased degradation. Research on the related compound 5-aza-2′-deoxycytidine has shown that resistance can be linked to low levels of the deoxycytidine kinase (dCK) enzyme or nucleoside transporters.
Combination therapy is a cornerstone strategy to circumvent or delay the development of drug resistance. By targeting distinct cellular pathways simultaneously, combination regimens reduce the probability that a cancer cell can acquire mutations to survive both agents. The synergistic combination of 2-thio-6-azauridine and Paclitaxel provides a compelling example of this strategy. In that study, the combination was effective against Paclitaxel-resistant cells, and one of the underlying mechanisms was the downregulation of the MDR1 and MRP1 efflux pumps, which are key drivers of resistance to Paclitaxel. This suggests that an azauridine analog can actively re-sensitize resistant cells to another chemotherapeutic agent. This approach, where one agent counteracts the resistance mechanism to another, is a powerful rationale for designing effective and durable combination regimens.
Advanced Research Methodologies and Experimental Models in 5 Azauridine Studies
In Vitro Cell Culture Models
In vitro models provide a controlled environment to study the direct effects of 5-Azauridine on cellular processes. These systems are instrumental for initial screening, mechanistic studies, and the development of novel therapeutic combinations.
Established Human and Animal Cell Lines
A wide array of established human and animal cell lines have been employed in this compound research. These immortalized cell lines, capable of indefinite proliferation, offer a consistent and reproducible system for studying the compound's effects. sigmaaldrich.combitesizebio.com
For instance, studies have utilized human cell lines such as B-lymphoma, myeloma, and squamous lung carcinoma to investigate the impact of 5-azacytidine (B1684299), a related compound, on clonogenicity and growth rate. nih.gov Treatment with non-toxic doses of 5-azacytidine led to profound and stable alterations in the proliferative activity of some cell clones, resulting in significantly shorter population doubling times and higher cloning efficiencies. nih.gov Human lung cancer cell lines, including H226, H358, and H460, have been used to demonstrate the dose-dependent growth inhibition by 5-azacytidine. nih.gov In these cell lines, the compound was shown to reverse hypermethylation of tumor suppressor genes at concentrations far below those required for cytotoxic effects. nih.gov
The human breast cancer cell line MCF-7 has also been a valuable tool. nih.gov Research on this cell line has explored the effectiveness of encapsulating 5-azacytidine in solid lipid nanoparticles to enhance its anti-tumor activity. nih.gov Furthermore, human myeloid leukemia cell lines like HL-60, MOLM-13, and SKM-1, as well as T-lymphoblastoid cell lines such as Jurkat, have been instrumental in studying the effects of 5-azacytidine on immune-related gene expression and in developing models of resistance. researchgate.netmdpi.com
In addition to human cell lines, murine leukemia cell lines, such as L5178Y, have been used to study the metabolic pathways of related compounds like 5-azacytidine and to explore synergistic effects with other agents. nih.gov Animal cell lines, like the Madin-Darby Canine Kidney (MDCK) cells, have been used to assess the cytotoxicity of this compound derivatives. medchemexpress.com
The following table summarizes some of the established cell lines used in research related to this compound and its analogs:
| Cell Line | Organism | Cell Type | Research Focus |
| B-lymphoma | Human | Lymphoma | Clonogenicity, Growth Rate |
| Myeloma | Human | Myeloma | Clonogenicity, Growth Rate |
| H226 | Human | Squamous Lung Carcinoma | Growth Inhibition, Gene Methylation |
| H358 | Human | Bronchioloalveolar Carcinoma | Growth Inhibition, Xenograft Models |
| H460 | Human | Large Cell Lung Cancer | Growth Inhibition, Xenograft Models |
| MCF-7 | Human | Breast Adenocarcinoma | Drug Delivery, Gene Expression |
| HL-60 | Human | Acute Promyelocytic Leukemia | Drug Resistance, Gene Expression |
| MOLM-13 | Human | Acute Myeloid Leukemia | Drug Resistance Mechanisms |
| SKM-1 | Human | Acute Myeloid Leukemia | Drug Resistance Mechanisms |
| Jurkat | Human | T-cell Leukemia | Immune-related Gene Expression |
| L5178Y | Mouse | Lymphoma | Drug Metabolism, Synergism |
| MDCK | Canine | Kidney Epithelial | Cytotoxicity Assessment |
Primary Cell Cultures and Co-culture Systems
Primary cell cultures, which are derived directly from tissues and have a finite lifespan, are considered to more accurately reflect the in vivo environment compared to immortalized cell lines. sigmaaldrich.comunimore.it Their use in this compound research, while less common than established cell lines, provides valuable insights into the compound's effects on normal and diseased cells in a more physiologically relevant context. For example, studies have utilized primary cultures of human leukemic myeloblasts to demonstrate that the biochemical alterations in 5-azacytidine metabolism observed in murine leukemia cell lines are also present in patient-derived cells. nih.gov The transcriptional profile of differentiated primary cultures of human airway epithelia grown at an air-liquid interface has been shown to closely resemble that of in vivo airway epithelia, highlighting the importance of this model for biological recapitulation. nih.gov
Co-culture systems, where two or more different cell types are grown together, are emerging as important tools to study the complex interactions within the tumor microenvironment. These systems can, for instance, be used to investigate how this compound affects the interplay between cancer cells and immune cells.
Development of Drug-Resistant Cell Variants
A significant challenge in cancer therapy is the development of drug resistance. To understand and overcome this phenomenon, researchers have developed drug-resistant cell variants in the laboratory. frontiersin.org This is typically achieved by exposing cancer cell lines to gradually increasing concentrations of a drug over a prolonged period. mdpi.com
In the context of this compound and its analogs, several drug-resistant cell lines have been established. For example, 5-azacytidine-resistant variants of the human myeloid leukemia cell lines MOLM-13 and SKM-1 have been developed. mdpi.com Studies on these resistant variants have revealed various molecular changes, including alterations in global DNA methylation and the expression of DNA methyltransferases. mdpi.com Interestingly, different resistant cell variants derived from the same parental line using the same protocol can exhibit distinct molecular features and responses to other drugs. mdpi.com
The development of resistance to 6-azauridine (B1663090) has also been observed in a mouse cell line, which concurrently developed resistance to adenosine. nih.gov This resistance was found to be a heritable trait that persisted even without the presence of the drugs, suggesting a stable genetic or epigenetic alteration. nih.gov
The generation of paclitaxel-resistant triple-negative breast cancer cell lines, such as PtxR-MDA-MB-231 and PtxR-MDA-MB-468, has been achieved through a stepwise treatment method. archbreastcancer.com Such models are crucial for identifying agents that can re-sensitize resistant cells to chemotherapy. archbreastcancer.comresearchgate.net
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the therapeutic efficacy and systemic effects of this compound in a living organism. These models allow for the study of drug pharmacokinetics, pharmacodynamics, and interactions with the host's biological systems.
Xenograft Models for Anticancer Research
Xenograft models involve the transplantation of human tumor cells into immunocompromised mice. mathworks.com These models are widely used to assess the antitumor activity of novel therapeutic agents. In the context of 5-azacytidine, xenograft models have been instrumental in demonstrating its efficacy against various cancers.
For instance, orthotopic human lung cancer xenografts, where human lung cancer cells (H460 and H358) are implanted into the lungs of nude mice, have been used to evaluate the therapeutic potential of intratracheally administered 5-azacytidine. nih.gov This regional administration route was found to be more effective than intravenous injection in prolonging the survival of the mice. nih.gov
Xenograft models using human head and neck cancer cell lines transplanted into nude mice have also been employed to establish the preclinical antitumor activity of 5-aza-2'-deoxycytidine, a derivative of 5-azacytidine. nih.gov Furthermore, the stability of 5-azacytidine resistance developed in MDS/AML cell lines has been validated by transplanting these resistant cells into immunocompromised mice. nih.gov
Murine Models for Leukemia and Myelodysplastic Syndromes
Murine models, including syngeneic models where mouse leukemia cells are implanted into immune-competent mice of the same strain, are critical for studying the interplay between this compound, the cancer cells, and the host immune system. mdpi.com
Studies using syngeneic murine leukemia models have shown that 5-azacytidine treatment can re-establish the expression of immune-related genes, suppress the leukemic burden, and extend the survival of leukemia-bearing mice. researchgate.netmdpi.com These models have also revealed that the therapeutic effects of 5-azacytidine can be transient, and they provide a platform to investigate mechanisms of acquired resistance, such as the upregulation of immune checkpoint proteins. researchgate.netmdpi.com
Genetically engineered mouse models that harbor mutations commonly found in human myelodysplastic syndromes (MDS) are also being developed to better recapitulate the human disease. haematologica.org While these models have some limitations, they, along with patient-derived xenograft (PDX) models where patient tumor cells are implanted into mice, are crucial for studying MDS pathogenesis and for the preclinical evaluation of novel therapies like this compound. haematologica.orgchristimres.com
Molecular Biology Techniques
Molecular biology techniques are fundamental to understanding the mechanisms of action of compounds like this compound at a subcellular level. These methods allow for the precise analysis of genes, DNA, RNA, and proteins, revealing how the compound influences cellular processes.
Gene expression profiling is used to measure the activity of thousands of genes at once, creating a global picture of cellular function. nih.gov Real-time reverse transcription polymerase chain reaction (RT-PCR), also known as quantitative RT-PCR (qRT-PCR), is a gold-standard method for quantifying messenger RNA (mRNA) levels of specific genes. nih.gov This technique provides a snapshot of which genes are being actively transcribed in a cell or tissue at a particular moment. nih.gov
In studies involving related azacitidine compounds, transcriptional profiling has been used to analyze CD34+ hematopoietic stem/progenitor cells from patients with myelodysplastic syndrome (MDS). frontiersin.org These analyses revealed widespread changes in gene expression following treatment, providing insights into the molecular mechanisms of response. frontiersin.org Similarly, expression profiling of an azacitidine-resistant cell line was performed to identify candidate genes and pathways associated with drug resistance. nih.gov In studies with 6-Azauridine, qRT-PCR has been used to analyze the mRNA levels of specific genes, such as LAMP1, to investigate the compound's effect on cellular pathways like autophagy. mdpi.com
DNA methylation is a key epigenetic modification that can regulate gene expression without changing the DNA sequence itself. abcam.com Bisulfite sequencing (BS-seq) is a powerful technique for mapping DNA methylation patterns at single-nucleotide resolution. abcam.com The method relies on treating DNA with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. abcam.comneb.com By sequencing the treated DNA and comparing it to an untreated reference, researchers can precisely identify the locations of methylated cytosines. neb.com
This technique has been instrumental in studying demethylating agents like 5-azacytidine. In one study, whole-genome bisulfite sequencing was used to create high-resolution DNA methylation maps in Arabidopsis thaliana seedlings treated with 5-azacytidine, revealing nearly indistinguishable patterns of genome-wide demethylation compared to another inhibitor. nih.gov Another study utilized targeted bisulfite sequencing to analyze specific differentially methylated regions in the crustacean Daphnia magna following exposure to 5-azacytidine, demonstrating that the compound induces DNA methylation changes. nih.gov
Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. bio-rad-antibodies.com The method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. bio-rad-antibodies.com
This technique has been applied in studies of azauridine compounds to investigate their effects on cellular protein levels. For example, in cells treated with 6-Azauridine, Western blotting was used to measure the expression levels of the proteins LC3-II and p62. mdpi.com An increase in LC3-II levels indicated that 6-Azauridine induces the formation of autophagosomes, a key step in the autophagy pathway. mdpi.com In other research, Western blot analysis was used to determine the expression of the DNA damage response protein γ-H2AX in leukemia cells to understand resistance mechanisms to 5-azacytidine. researchgate.net The technique is also crucial for confirming the specificity of antibodies by using positive and negative tissue controls. bio-rad-antibodies.com
Mutational analysis involves detecting and characterizing changes in the DNA sequence. These techniques are critical for understanding how certain drugs may induce mutations or how pre-existing genetic variants might influence drug response. Electrophoresis and gene sequencing are foundational methods for this purpose. longdom.orgcd-genomics.com
In the context of aza-nucleosides, sequencing analysis has been a key tool. A study on the anti-HIV-1 activity of 5-azacytidine (5-AZC) used sequencing to analyze the viral genome after treatment. researchgate.net The analysis revealed an enrichment of G-to-C transversion mutations, supporting the hypothesis that 5-AZC's antiviral mechanism involves inducing lethal mutations during reverse transcription. researchgate.net In cancer research, mutational profiles of MDS patients were analyzed before and after 5-azacytidine therapy, showing that the treatment can reduce the allele burden of mutations in key genes like TP53. frontiersin.org Furthermore, mutational analysis of drug-resistant leukemia cells identified a specific point mutation in the UCK2 gene that conferred resistance to 5-azacytidine. researchgate.net
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are essential for studying the direct interaction of a compound with its molecular targets, typically enzymes or other proteins. These in vitro assays provide detailed information on inhibition kinetics, binding affinity, and mechanisms of action.
6-Azauridine, which must be converted to its 5'-phosphate form to be active, has been studied extensively using such assays. researchgate.net Kinetic studies have shown that azauridine 5'-phosphate is a powerful inhibitor of the enzyme orotidylic acid decarboxylase, a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. researchgate.net The activity of this enzyme can be measured spectrophotometrically by monitoring the decarboxylation of its substrate, orotidylic acid. researchgate.net 6-Azauridine has also been utilized in activity assays for uridine (B1682114) monophosphate synthase (UMPS). sigmaaldrich.com
Other enzymatic assays have explored the use of azauridine analogs in nucleic acid synthesis. For instance, the enzymatic incorporation of 6-azauridine triphosphate into RNA transcripts by T7 RNA polymerase has been demonstrated through in vitro transcription reactions. nih.govrsc.org These modified RNA constructs can then be used in subsequent biochemical assays, such as fluorescence spectroscopy, to monitor interactions with other molecules like antibiotics. nih.govrsc.org Molecular modeling techniques, which can predict how a compound might bind to the active site of an enzyme, are often used to complement these experimental assays. nih.gov
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 9284 |
| 6-Azauridine | 6021 |
| 5-Azacytidine | 9444 |
| Uridine | 6029 |
| Orotidylic acid | 991 |
| Ribavirin | 37542 |
| 5-Iododeoxyuridine | 6037 |
| Mitoxantrone | 4212 |
| Glycyrrhizin | 14982 |
| Uracil | 1174 |
| Cytosine | 597 |
| Adenosine | 60961 |
| Guanine | 135398634 |
| Thymine | 1135 |
| 8-NH2-Ado (8-Aminoadenosine) | 65538 |
| Teriflunomide | 4969 |
Measurement of Enzyme Activity (e.g., OMP Decarboxylase, Uridine Kinase)
The primary mechanism of this compound involves its conversion to this compound-5'-monophosphate (AzaUMP), which acts as a potent inhibitor of orotidine (B106555) 5'-phosphate (OMP) decarboxylase. researchgate.net Furthermore, its initial phosphorylation is catalyzed by uridine kinase. Consequently, measuring the activity of these enzymes is fundamental to understanding its action.
OMP Decarboxylase Activity: The activity of OMP decarboxylase is commonly measured using a spectrophotometric assay. This method relies on the difference in ultraviolet (UV) absorbance between the substrate, OMP, and the product, uridine monophosphate (UMP). The decarboxylation of OMP to UMP leads to a decrease in absorbance at specific wavelengths (e.g., 279-295 nm), which can be monitored over time to determine the reaction rate. nih.govacs.org
Procedure: The assay is typically conducted in a buffered solution (e.g., MOPS or Tris-HCl) at a controlled pH and temperature (e.g., 25°C). nih.govnih.gov The reaction is initiated by adding the enzyme to a solution containing OMP, and the change in absorbance is recorded. nih.gov
Inhibition Studies: To study the inhibitory effect of this compound's active metabolite, this compound-5'-phosphate, the compound is included in the reaction mixture. researchgate.net Kinetic analyses, such as determining the Michaelis-Menten constant (K_m) and the maximum velocity (V_max) in the presence and absence of the inhibitor, can elucidate the type and potency of the inhibition. researchgate.netacs.org Studies have confirmed that 6-aza-UMP is a competitive inhibitor of OMP decarboxylase. researchgate.net
Uridine Kinase Activity: Uridine-cytidine kinases (UCK) are responsible for phosphorylating uridine, cytidine (B196190), and their analogs, including this compound (also known as 6-Azauridine). uniprot.orgresearchgate.net Measuring UCK activity is crucial for evaluating the first step in the metabolic activation of this compound.
Procedure: Enzyme activity can be determined by measuring the formation of the monophosphate product. This is often achieved by using a radiolabeled substrate (e.g., [¹⁴C] or [³H] labeled this compound) and separating the resulting phosphorylated nucleotide from the unreacted nucleoside using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Substrate Specificity: Recombinant human UCK1 and UCK2 have been expressed and used to test a wide array of nucleoside analogs. researchgate.net Such studies have shown that both enzymes can phosphorylate 6-azauridine, confirming their role in its activation. researchgate.netmybiosource.commybiosource.com The assay typically uses ATP or GTP as the phosphate (B84403) donor. uniprot.orgmybiosource.com
Table 1: Enzyme Assays in this compound Research
| Enzyme | Assay Principle | Key Reagents | Detection Method | Reference |
|---|---|---|---|---|
| OMP Decarboxylase | Measures decrease in absorbance as OMP is converted to UMP. | OMP (substrate), this compound-5'-monophosphate (inhibitor), Buffer (e.g., MOPS) | Spectrophotometry (279-295 nm) | nih.govacs.org |
| Uridine Kinase | Measures the formation of phosphorylated this compound. | This compound (substrate), ATP/GTP (phosphate donor), Radiolabeled nucleoside | HPLC, Thin-Layer Chromatography | researchgate.net |
Nucleotide Pool Analysis
Treatment of cells with this compound leads to significant perturbations in the intracellular pools of pyrimidine nucleotides due to the inhibition of the de novo synthesis pathway. Analyzing these nucleotide pools provides direct evidence of the drug's metabolic impact.
Methodology: High-performance liquid chromatography (HPLC) is the standard method for separating and quantifying intracellular nucleotides. nih.gov The general workflow involves:
Cell Culture and Treatment: Cells are cultured and exposed to this compound for a specified duration. nih.gov
Extraction: The reaction is quenched, and nucleotides are extracted from the cells, typically using an acidic solution like perchloric acid or ice-cold methanol, which precipitates proteins and nucleic acids. nih.gov
Separation and Quantification: After centrifugation, the acid-soluble supernatant, which contains the nucleotide pool, is collected. nih.gov This extract is then injected into an HPLC system, often equipped with a strong anion-exchange (SAX) column, which separates the nucleotides based on their charge and hydrophobicity. nih.gov
Detection: The eluted nucleotides are detected by UV absorbance and quantified by comparing their peak areas to those of known standards. core.ac.uk
Research Findings: Such analyses have consistently shown that exposure to 6-azauridine causes a significant decrease in the cellular concentrations of UTP and CTP. core.ac.uk This depletion is a direct consequence of blocking OMP decarboxylase, which halts the de novo production of UMP, the precursor for all other uridine and cytidine nucleotides. core.ac.uk
Computational and In Silico Approaches
Computational methods are increasingly used to complement experimental research by providing predictive insights into molecular interactions, structure-activity relationships, and systemic metabolic effects.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound-5'-monophosphate) when bound to a second molecule (a receptor, such as OMP decarboxylase) to form a stable complex.
Methodology: The process involves using the three-dimensional crystal structure of the target enzyme. The ligand is then placed into the enzyme's active site in various conformations and orientations. A scoring function is used to calculate the binding energy for each pose, with lower energy scores typically indicating a more favorable binding interaction. rug.nlnih.gov
Application to this compound: Docking studies can be performed with this compound-5'-monophosphate and the active site of OMP decarboxylase. These simulations help to visualize how the inhibitor fits within the catalytic site and which amino acid residues it interacts with. For example, studies on related azauridine derivatives have used molecular docking to validate the mechanism of action by showing how the monophosphorylated analogs bind within the active site of a target enzyme. researchgate.net This approach can predict binding affinities and rationalize the potent inhibitory activity observed experimentally.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound correlates with its biological activity. slideshare.net The goal is to identify the chemical moieties (the pharmacophore) responsible for the desired effect and to guide the design of new, more potent, or selective analogs. slideshare.netkcl.ac.uk
Methodology: SAR studies involve the synthesis of a series of analogs of a lead compound, such as this compound. esisresearch.org Modifications are systematically made to different parts of the molecule, for instance, at the sugar moiety or by adding substituents to the triazine ring. These new compounds are then tested for their biological activity (e.g., enzyme inhibition or cell growth inhibition).
Application to this compound: By comparing the activities of different this compound derivatives, researchers can deduce critical structural requirements. For example, SAR studies on 5-substituted 2'-deoxy-6-azauridine (B1593613) derivatives have explored how different groups at the 5-position influence antibacterial activity, with findings suggesting that aryl or long alkyl chains can enhance inhibitory capacity. researchgate.net Such studies are essential for optimizing the therapeutic properties of the lead compound.
Computational Modeling of Metabolic Pathways
To understand the system-wide consequences of inhibiting a single enzyme, researchers employ computational modeling of metabolic networks. These models provide a holistic view of how local perturbations, like the inhibition of OMP decarboxylase, propagate through the entire metabolic system.
Methodology: Genome-Scale Metabolic Models (GEMs) are comprehensive computational frameworks that represent the entire set of metabolic reactions occurring in an organism. frontiersin.orgnih.gov These models can be used to simulate metabolic states under different conditions. By incorporating the inhibitory effect of this compound on OMP decarboxylase (e.g., by constraining the reaction flux through this enzyme), the model can predict changes across the entire metabolic network.
Application to this compound: Using techniques like Flux Balance Analysis (FBA), these models can predict the downstream effects of OMP decarboxylase inhibition, such as the depletion of UTP and CTP pools and the accumulation of upstream metabolites like orotic acid. This approach helps to understand the interconnectedness of metabolic pathways and can reveal non-obvious consequences of drug action. biorxiv.orgplos.org Such models are invaluable for moving from a single-enzyme target to a systems-level understanding of a drug's mechanism. biorxiv.org
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 5990 |
| 6-Azauridine | 5904 |
| This compound-5'-monophosphate (AzaUMP) | 16219491 |
| Orotidine 5'-phosphate (OMP) | 135398603 |
| Uridine monophosphate (UMP) | 6030 |
| Uridine triphosphate (UTP) | 6133 |
| Cytidine triphosphate (CTP) | 6134 |
| Uridine | 6029 |
| Cytidine | 6175 |
| Orotic acid | 967 |
| ATP (Adenosine triphosphate) | 5957 |
| GTP (Guanosine triphosphate) | 135398633 |
Future Directions and Emerging Avenues in 5 Azauridine Research
Development of Novel 5-Azauridine Analogs and Prodrugs
A significant area of ongoing research is the development of novel analogs and prodrugs of this compound to improve its pharmacological properties. Prodrugs are inactive compounds that are converted into the active drug within the body. mdpi.com This approach can enhance the drug's absorption, distribution, and selectivity, while potentially reducing toxicity. mdpi.commdpi.com
One such prodrug, Azaribine (triacetyl-6-azauridine), was developed to improve the delivery of 6-azauridine (B1663090). wikipedia.org While it was initially used for psoriasis, its development was halted due to toxicity concerns. wikipedia.org Nevertheless, it continues to be investigated for its potential against emerging viral diseases. wikipedia.org
The ProTide technology represents another promising approach, masking the monophosphate group of a nucleoside analog to facilitate its entry into cells. mdpi.com This technology has been successfully applied to antiviral drugs like tenofovir (B777) and sofosbuvir. mdpi.com Similar strategies are being explored for other nucleoside analogs, including derivatives of 5-fluorouridine, to enhance their anticancer activity. nih.gov The synthesis of 6-substituted and 5-fluoro-6-substituted uridine (B1682114) derivatives is also an active area of research aimed at developing more potent anticancer agents. ebi.ac.uk
Researchers are also synthesizing and evaluating various derivatives of related compounds, such as 2-thio-6-azauridine (B1224825), for their potential as antiviral and anticancer agents. researchgate.net These efforts aim to create molecules with improved efficacy and a better safety profile.
Identification of Biomarkers for Response and Resistance Prediction
A critical challenge in cancer therapy is predicting which patients will respond to a particular treatment. Identifying biomarkers for response and resistance to this compound is a key research priority. These biomarkers could help tailor treatment to individual patients, maximizing efficacy and minimizing unnecessary side effects. frontiersin.org
Research has shown that resistance to azacitidine (5-azacytidine), a related compound, can be associated with changes in the expression of enzymes like uridine-cytidine kinases (UCK1 and UCK2). mdpi.com Downregulation of UCK2 has been observed in patients who relapse after azacitidine treatment. mdpi.com The product of azacitidine deamination, this compound, can be phosphorylated and incorporated into RNA, potentially contributing to the drug's effects. mdpi.com
For fluoropyrimidine drugs like 5-fluorouracil, the expression of enzymes such as thymidylate synthase (TYMS) and dihydropyrimidine (B8664642) dehydrogenase (DPYD) has been investigated as potential predictive biomarkers, though their roles can be complex and sometimes controversial. unimi.it The evaluation of a combination of biomarkers may provide a more reliable prediction of treatment response. unimi.it
The development of stable and predictive biomarkers is considered a significant step toward personalized medicine. frontiersin.org Multi-omic data integration, combining genomics, transcriptomics, proteomics, and metabolomics, is a powerful strategy to identify such biomarkers and gain a deeper understanding of disease mechanisms. frontiersin.orgfrontiersin.org
Exploration of this compound in Other Disease Contexts Beyond Oncology and Infectious Diseases
While this compound and its analogs have primarily been studied for their anticancer and antiviral properties, researchers are exploring their potential in other disease contexts. researchgate.netnih.gov The broad biological activities of molecules containing similar five-membered heterocyclic rings suggest a wider therapeutic potential. researchgate.net
For instance, 6-azauridine has been shown to cause orotic aciduria, indicating its interference with pyrimidine (B1678525) biosynthesis, a pathway that could be relevant in various metabolic disorders. biosynth.com There is also interest in its potential effects on the central nervous system, with some studies noting convulsant effects in animals. biosynth.com The exploration of this compound and its derivatives in areas such as inflammatory diseases and neurological disorders represents an emerging field of research.
Elucidation of Unexplored Molecular Targets and Pathways
A deeper understanding of the molecular mechanisms of this compound is crucial for its optimal use and the development of new therapies. While its primary mechanism is known to be the inhibition of orotidine-5'-phosphate decarboxylase (ODCase), leading to the disruption of pyrimidine biosynthesis, there may be other undiscovered targets and pathways. nih.gov
Research into related compounds has revealed complex mechanisms. For example, the metabolite of 6-azauridine, 6-azauridine 5'-monophosphate, is a potent inhibitor of ODCase. ebi.ac.ukuniversiteitleiden.nl This inhibition affects the synthesis of UMP, a crucial precursor for RNA and DNA. ebi.ac.ukrug.nl Some studies suggest that the antiviral activity of 6-azauridine may also involve interference with cellular UTP metabolism. universiteitleiden.nl
The study of efferocytosis, the process of removing dead cells, has highlighted the intricate regulation of cellular pathways. frontiersin.org Understanding how drugs like this compound impact such fundamental processes could reveal novel therapeutic opportunities. frontiersin.org Furthermore, exploring the role of enzymes in the folate pathway and other metabolic routes could uncover new molecular targets for anti-tuberculosis agents and other drugs. researchgate.net
Integration of Multi-Omics Data for Comprehensive Understanding
The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of biological systems and is a powerful approach to understanding the complex effects of drugs like this compound. frontiersin.orgsib.swiss This systems-level perspective can help to unravel the intricate molecular interactions and pathways affected by the drug. frontiersin.org
By combining different types of omics data, researchers can identify molecular signatures associated with drug response or resistance. frontiersin.orgnih.gov For example, integrating proteomics and metabolomics has been used to study resistance mechanisms to tyrosine kinase inhibitors in liver cancer. frontiersin.org Similarly, combining various omics data can help identify novel biomarkers and therapeutic targets. nih.gov
Several tools and methodologies are being developed to facilitate the integration and analysis of multi-omics data. nih.govresearchgate.net These approaches are essential for translating the vast amount of generated data into meaningful biological insights and clinical applications. nih.gov
Advanced Preclinical Models for Translational Research
To bridge the gap between laboratory discoveries and clinical applications, there is a need for advanced preclinical models that more accurately recapitulate human diseases. nih.goveuropa.eu These models are crucial for evaluating the efficacy and safety of new drugs and for understanding disease mechanisms. nih.gov
Patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunocompromised mouse, and genetically engineered mouse models (GEMMs) are valuable tools in cancer research. nih.gov Organoids, three-dimensional cell cultures that mimic the structure and function of an organ, are also emerging as powerful preclinical models. nih.gov
The use of larger animal models, such as pigs, can also be beneficial for translational research due to their anatomical and physiological similarities to humans. frontiersin.org The development and refinement of these advanced preclinical models will be instrumental in advancing this compound research and facilitating the translation of promising findings into new therapies. nih.govleicabiosystems.com
Q & A
Q. What controls are essential for ensuring reproducibility in this compound studies?
- Methodological Answer : Include:
- Positive controls (e.g., 5-fluorouridine for RNA inhibition).
- Solvent controls (DMSO/PBS) to exclude vehicle effects.
- Batch-to-batch compound validation via NMR and mass spectrometry.
- Detailed metadata (e.g., cell passage number, serum lot) in supplemental materials .
Data Contradiction Analysis Framework
Q. Guidelines for Further Research
- Literature Synthesis : Use federated search tools (e.g., PubMed, Scopus) with Boolean terms like ("this compound" AND "RNA synthesis") NOT "cancer therapy" to filter non-research content .
- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, as outlined in institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
